3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde
Overview
Description
3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzaldehyde, characterized by the presence of ethoxy, hydroxy, and nitro functional groups
Mechanism of Action
Target of Action
Similar compounds like 4-hydroxy-3-nitrobenzaldehyde have been used in the synthesis of novel amodiaquine analogs as potential antimalarial and antifilarial compounds . This suggests that the compound might interact with targets involved in these diseases.
Mode of Action
It’s known that similar compounds can participate in reactions catalyzed by certain enzymes . For instance, 3-Hydroxy-4-nitrobenzaldehyde has been used as a chromophoric substrate for probing the catalytic mechanism of horse liver alcohol dehydrogenase .
Biochemical Pathways
Given its potential role in the synthesis of antimalarial and antifilarial compounds , it might be involved in pathways related to these diseases.
Result of Action
Given its potential role in the synthesis of antimalarial and antifilarial compounds , it might exert effects relevant to these diseases.
Action Environment
The action of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde can be influenced by environmental factors. For instance, its storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability might be affected by factors such as temperature and atmospheric conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde typically involves the nitration of 3-ethoxy-4-hydroxybenzaldehyde. One common method includes the use of fuming nitric acid as the nitrating agent. The reaction is carried out under controlled conditions to ensure the selective nitration at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ethoxy and hydroxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: 3-Ethoxy-4-hydroxy-5-nitrobenzoic acid.
Reduction: 3-Ethoxy-4-hydroxy-5-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.
Scientific Research Applications
3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-hydroxybenzaldehyde: Lacks the nitro group, making it less reactive in certain redox reactions.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a methoxy group instead of an ethoxy group, leading to different chemical properties and applications.
Uniqueness
3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both electron-donating (ethoxy, hydroxy) and electron-withdrawing (nitro) groups allows for a wide range of chemical transformations and interactions .
Properties
IUPAC Name |
3-ethoxy-4-hydroxy-5-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-8-4-6(5-11)3-7(9(8)12)10(13)14/h3-5,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWLNBVKBMKTKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342825 | |
Record name | 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178686-24-3 | |
Record name | 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178686-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzaldehyde, 3-ethoxy-4-hydroxy-5-nitro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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